5-(4-Methylimidazol-1-yl)-2-nitrotoluene
CAS No.:
Cat. No.: VC13942451
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O2 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | 4-methyl-1-(3-methyl-4-nitrophenyl)imidazole |
| Standard InChI | InChI=1S/C11H11N3O2/c1-8-5-10(3-4-11(8)14(15)16)13-6-9(2)12-7-13/h3-7H,1-2H3 |
| Standard InChI Key | INMUXXDUDXRNKT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)N2C=C(N=C2)C)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
5-(4-Methylimidazol-1-yl)-2-nitrotoluene belongs to the nitroimidazole class, featuring a toluene core (C₇H₇) with two functional groups:
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Nitro group (-NO₂) at the 2-position, imparting electron-withdrawing effects that influence reactivity.
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4-Methylimidazole at the 5-position, contributing aromaticity and hydrogen-bonding potential via its nitrogen atoms .
The molecular formula (C₁₁H₁₁N₃O₂) and weight (217.22 g/mol) are consistent with derivatives reported in synthetic pathways involving imidazole alkylation . The compound’s planar structure facilitates interactions with biological targets, such as DNA or enzymes, through π-π stacking and electrostatic forces .
Synthesis and Reaction Pathways
Regioselective Alkylation
A common synthesis route involves regioselective alkylation of nitroimidazole precursors. For example:
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Base-mediated coupling: 4-Methylimidazole reacts with 2-nitrohalotoluene derivatives (e.g., 2-nitro-5-fluorotoluene) in polar aprotic solvents (DMSO, DMF) using K₂CO₃ or KOH as a base .
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Palladium-catalyzed amination: Aryl halides undergo cross-coupling with 4-methylimidazole in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP), yielding high-purity products after recrystallization .
Example Reaction
Key Optimization Factors
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Solvent choice: DMF and NMP enhance reaction rates due to high polarity .
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Temperature: Reactions typically proceed at 70–130°C to overcome activation barriers .
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Purification: Recrystallization from heptane or ethanol-DMF mixtures improves yield (reported up to 85%) .
Physicochemical Characterization
Spectroscopic Data
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NMR (¹H and ¹³C):
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Mass Spectrometry (MS):
Crystallographic Analysis
While direct data for 5-(4-Methylimidazol-1-yl)-2-nitrotoluene is limited, analogous nitroimidazoles crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:
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Intermolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize the lattice, while π-π interactions (centroid distance: ~3.9 Å) enhance packing efficiency .
Biological Activity and Mechanisms
Antimicrobial Properties
Nitroimidazoles act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates (e.g., nitro radicals) that damage microbial DNA and proteins . For example:
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Anaerobic pathogens: Nitro group reduction disrupts electron transport chains, inducing oxidative stress .
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Gram-positive bacteria: Imidazole moieties inhibit ergosterol synthesis, compromising cell membranes .
| Compound | IC₅₀ (μM) | Target Pathogen/Cell Line | Reference |
|---|---|---|---|
| Metronidazole | 2.1 | Clostridium difficile | |
| 5-(4-Methylimidazol-1-yl)-2-nitrotoluene | 18.7* | HeLa (cervical cancer) | |
| *Estimated from structural analogs. |
Stability and Reactivity
Thermal and Photolytic Degradation
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Thermal stability: Decomposes above 200°C, releasing NOₓ gases .
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Light sensitivity: Nitro groups undergo photolytic reduction, necessitating storage in amber containers .
Functionalization Reactions
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Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-(4-Methylimidazol-1-yl)-2-aminotoluene .
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Imidazole alkylation: Reacts with alkyl halides at the N-1 position to form quaternary ammonium salts .
Example Reaction
Applications in Pharmaceutical Research
Drug Development
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Antiprotozoal agents: Structural analogs (e.g., metronidazole) treat giardiasis and trichomoniasis .
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Radiosensitizers: Enhance radiation efficacy in hypoxic tumors by stabilizing DNA radicals .
Material Science
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